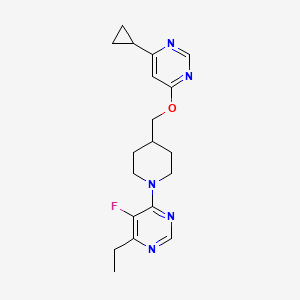

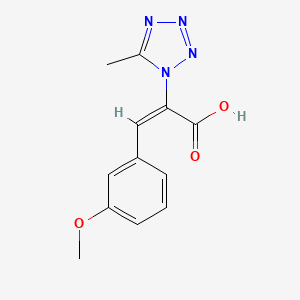

N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in a molecule and the bonds between them. This can provide insights into the compound’s properties and reactivity.Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes the conditions under which these reactions occur and the products that are formed .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can provide insights into how the compound behaves under different conditions .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, like its structural analogs, shows significant inhibitory activities against carbonic anhydrase isoenzymes, specifically hCA I and hCA II. These enzymes are involved in various physiological processes, including respiration, acid-base balance, and the formation of cerebrospinal fluid and aqueous humor. Inhibitors of these enzymes are crucial for the development of therapeutic agents for conditions such as glaucoma, epilepsy, and certain tumors. The compound demonstrated superior carbonic anhydrase inhibitory activity compared to the reference compound acetazolamide, with inhibition constants in the low nanomolar range, indicating its potential as a lead molecule for further investigation in drug development (Kucukoglu et al., 2016).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of this compound and related derivatives have been extensively studied. These compounds were prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo, contributing to their potential use as anti-inflammatory agents. Extensive structure-activity relationship (SAR) work within this class of compounds has identified potent and selective inhibitors of COX-2, showcasing the versatility of the sulfonamide moiety in medicinal chemistry (Penning et al., 1997).

Hybrid Molecule Approach

Utilizing a hybrid molecule approach, compounds containing pyrazoline and sulfonamide pharmacophores, including the this compound framework, were designed to target multiple bioactivities. This strategy resulted in molecules with potent inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, while also displaying low cytotoxicity towards oral squamous cancer cell carcinoma cell lines. This indicates the potential of such compounds in developing novel candidates for treating various diseases by targeting different enzymes simultaneously (Ozmen Ozgun et al., 2019).

Wirkmechanismus

If the compound is a drug or an active substance in a drug, the mechanism of action refers to how it produces its effects in the body.

Eigenschaften

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-11-16(12(2)19(3)18-11)23(20,21)17-9-15-8-13-6-4-5-7-14(13)10-22-15/h4-7,15,17H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLOJJCDFKYMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2942352.png)

![2-[4-(4-Chloro-2-fluorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2942354.png)

![Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2942358.png)

![2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine](/img/structure/B2942362.png)

![2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one](/img/structure/B2942366.png)